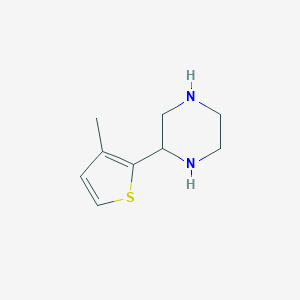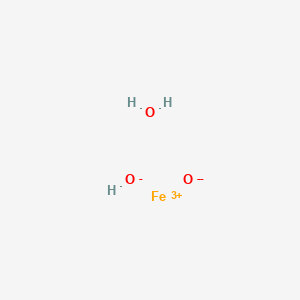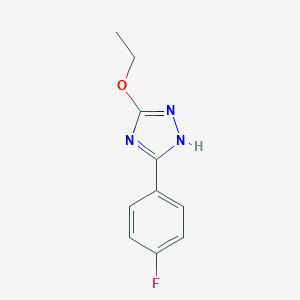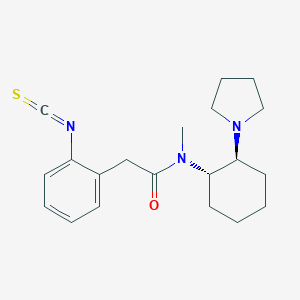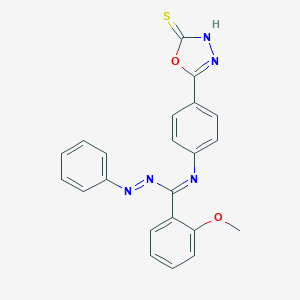
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Scientific Research Applications
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields. In the field of medicine, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mechanism Of Action
The mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, studies have shown that 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can interact with DNA and induce DNA damage, leading to cell death. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and induce the production of reactive oxygen species (ROS) in cells. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is also stable under a range of conditions and can be stored for extended periods of time. However, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can be difficult to dissolve in aqueous solutions, which can limit its use in certain biological assays.
Future Directions
There are several future directions for the study of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the development of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione-based photosensitizers for use in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione and its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a promising compound that has potential applications in various fields. Its simple synthesis method, stability, and range of biological activities make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione and its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with phenylhydrazine to form a hydrazone intermediate. The intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is relatively simple and can be achieved using standard laboratory equipment.
properties
CAS RN |
122352-04-9 |
|---|---|
Product Name |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione |
Molecular Formula |
C22H17N5O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-methoxy-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H17N5O2S/c1-28-19-10-6-5-9-18(19)20(25-24-17-7-3-2-4-8-17)23-16-13-11-15(12-14-16)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30) |
InChI Key |
VWEBHROMPAWNOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
synonyms |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadi azole-2(3H)-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



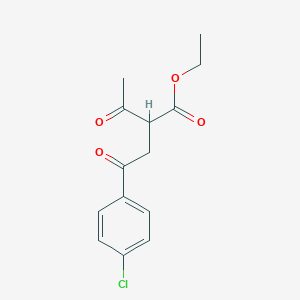
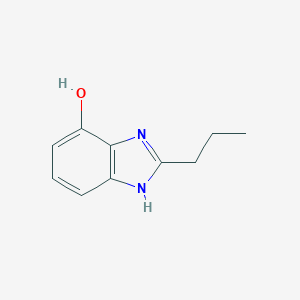
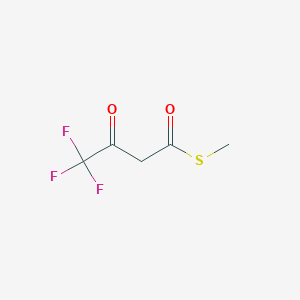
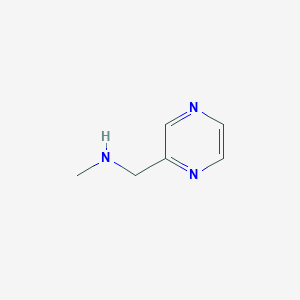
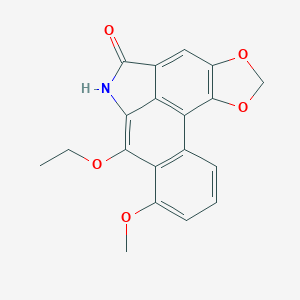
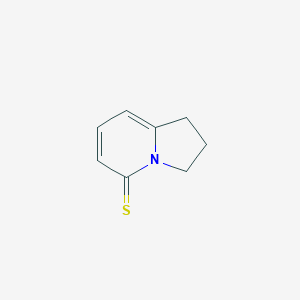
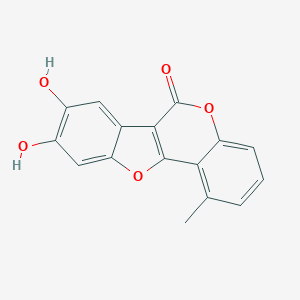
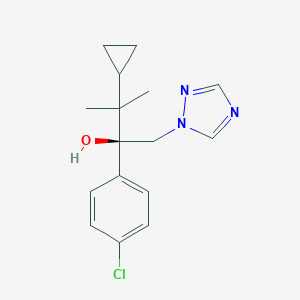
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
